molecular formula C10H11N3O B5822912 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide CAS No. 91600-51-0

2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide

Cat. No.: B5822912
CAS No.: 91600-51-0
M. Wt: 189.21 g/mol
InChI Key: WBDQLRXJVMQIJC-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide typically involves the condensation of o-phenylenediamine with acetic acid derivatives. One common method includes the reaction of o-phenylenediamine with acetic anhydride to form benzimidazole, followed by N-methylation using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions often require refluxing in an appropriate solvent like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted benzimidazole derivatives depending on the substituent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its N-methylacetamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-11-10(14)6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDQLRXJVMQIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355039
Record name 1H-Benzimidazole-2-acetamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91600-51-0
Record name 1H-Benzimidazole-2-acetamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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